Pyridine-2,3-dimethanol
Overview
Description
Pyridine-2,3-dimethanol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the 2nd and 3rd positions of the pyridine ring
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various cellular targets, including enzymes, receptors, and transport proteins, depending on their specific structures .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as allosteric modulation, competitive inhibition, or covalent binding . The specific mode of action would depend on the structure of the pyridine derivative and the nature of its target.
Biochemical Pathways
Pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . For example, some pyridine derivatives have been found to affect pathways related to neurotransmission, inflammation, and cell proliferation .
Result of Action
The effects of pyridine derivatives can range from modulation of cellular signaling pathways to direct cytotoxic effects, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyridine-2,3-dimethanol. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Pyridine-2,3-dimethanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It can form complexes with metal ions, which can influence various enzymatic activities. For instance, this compound can interact with enzymes that require metal cofactors, such as zinc or copper, by binding to the metal ion and altering the enzyme’s conformation and activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially affecting protein folding and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, this compound may inhibit or activate specific kinases, leading to changes in phosphorylation states of downstream targets and altering gene expression. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming coordination complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, affecting biochemical pathways. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA and affecting transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time, leading to reduced efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes such as oxidative stress, cellular damage, and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pyridine metabolism. It can be metabolized by enzymes such as oxidoreductases, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,3-dimethanol can be synthesized through several methods. One common approach involves the reduction of pyridine-2,3-dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of pyridine-2,3-dicarboxylic acid or its esters. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form pyridine-2,3-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyridine-2,3-dimethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-dimethylamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2,3-dimethanol has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes and catalysts. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyridine-2,6-dimethanol: Similar structure but with hydroxymethyl groups at the 2nd and 6th positions.
Pyridine-3,4-dimethanol: Hydroxymethyl groups at the 3rd and 4th positions.
Pyridine-2,3-dicarboxylic acid: Oxidized form of pyridine-2,3-dimethanol.
Uniqueness: this compound is unique due to the specific positioning of its hydroxymethyl groups, which influences its chemical reactivity and interaction with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[2-(hydroxymethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTLQVHYDAMGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509120 | |
Record name | (Pyridine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38070-79-0 | |
Record name | 2,3-Pyridinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38070-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyridine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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